Ethyl 4,4,4-trichlorobutanoate
Overview
Description
Ethyl 4,4,4-trichlorobutanoate is an organic compound with the molecular formula C₆H₉Cl₃O₂. It is also known as ethyl 4,4,4-trichlorobutyrate. This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon of the butanoate chain, making it a trichlorinated ester. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trichlorobutanoate can be synthesized through the esterification of 4,4,4-trichlorobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The reaction conditions are optimized to maintain the desired temperature and pressure for the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trichlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 4,4-dichlorobutanoate or ethyl 4-chlorobutanoate using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4,4,4-trichlorobutyric acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted butanoates depending on the nucleophile used.
Reduction: Ethyl 4,4-dichlorobutanoate or ethyl 4-chlorobutanoate.
Hydrolysis: 4,4,4-trichlorobutyric acid and ethanol.
Scientific Research Applications
Ethyl 4,4,4-trichlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 4,4,4-trichlorobutanoate exerts its effects involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The trichloromethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or enzyme interacting with the compound .
Comparison with Similar Compounds
Ethyl 4,4,4-trichlorobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutanoate: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and applications.
Ethyl 4,4,4-tribromobutanoate: Contains bromine atoms, which are larger and more reactive than chlorine, affecting its chemical behavior.
Ethyl 4,4,4-trichlorocrotonate: Contains a double bond, making it more reactive in addition reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 4,4,4-trichlorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIRSSNNKZUDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316069 | |
Record name | Ethyl 4,4,4-trichlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20101-80-8 | |
Record name | NSC299167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4,4,4-trichlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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